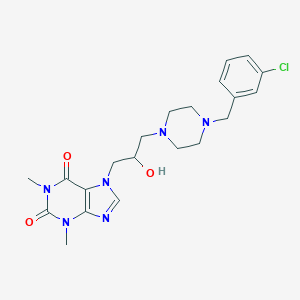
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, also known as CP-122,288, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- acts as a potent phosphodiesterase inhibitor. It inhibits the breakdown of cAMP by phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels. This increase in cAMP levels activates PKA, which phosphorylates downstream targets and leads to various physiological effects.
Effets Biochimiques Et Physiologiques
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several biochemical and physiological effects. It has been shown to increase cardiac contractility and heart rate, leading to an increase in cardiac output. The compound also relaxes smooth muscle in the respiratory system, leading to bronchodilation and increased airflow. In the central nervous system, it has been shown to enhance cognitive function and improve memory.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several advantages and limitations for lab experiments. It is a potent and selective phosphodiesterase inhibitor that can be used to investigate the role of cAMP signaling in various biological processes. However, the compound has low aqueous solubility and can be difficult to work with in some experimental setups. Additionally, the compound has been shown to have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One area of interest is the role of cAMP signaling in cancer. The compound has been shown to inhibit the growth of several cancer cell lines, and further research is needed to investigate its potential as an anti-cancer agent. Another area of interest is the development of more potent and selective phosphodiesterase inhibitors that can be used to investigate the role of cAMP signaling in specific biological processes. Finally, the compound has potential as a therapeutic agent for various diseases, and further research is needed to investigate its safety and efficacy in clinical trials.
Conclusion
In conclusion, Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It acts as a potent phosphodiesterase inhibitor and has been used to investigate the role of cAMP signaling in various biological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
Méthodes De Synthèse
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- can be synthesized using several methods. One of the most common methods is the reaction of 7-theophylline acetic acid with 1-(m-chlorobenzyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has been extensively studied for its scientific research application. It has been used as a tool compound to investigate the role of phosphodiesterase inhibition in various biological processes. It has been shown to increase cAMP levels in cells, which leads to the activation of protein kinase A (PKA) and downstream signaling pathways. The compound has been used to study the effects of cAMP signaling in the cardiovascular system, respiratory system, and central nervous system.
Propriétés
Numéro CAS |
19972-01-1 |
|---|---|
Nom du produit |
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Formule moléculaire |
C21H27ClN6O3 |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
7-[3-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-8-6-26(7-9-27)11-15-4-3-5-16(22)10-15/h3-5,10,14,17,29H,6-9,11-13H2,1-2H3 |
Clé InChI |
LZGLPOSAAGCLEP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
Synonymes |
7-[3-[4-(3-Chlorobenzyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



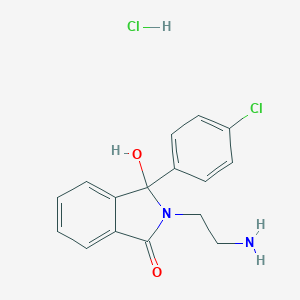
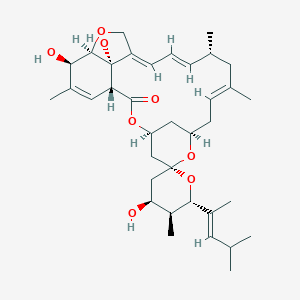

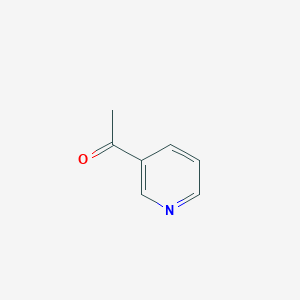
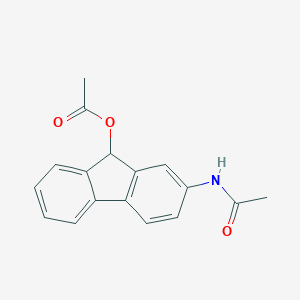
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
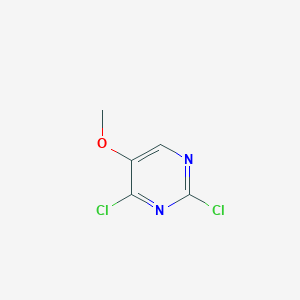
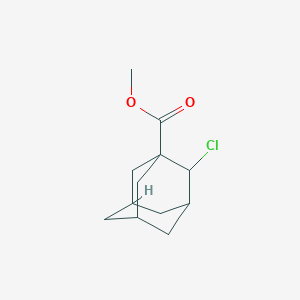
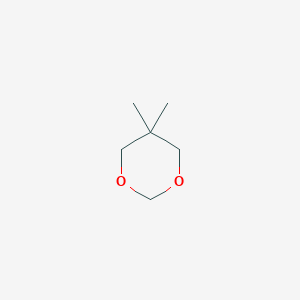
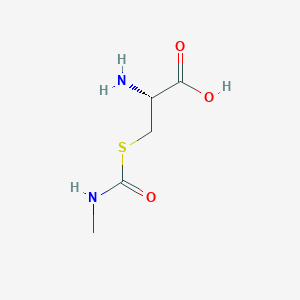
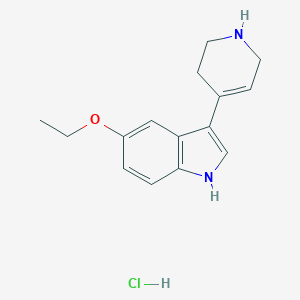
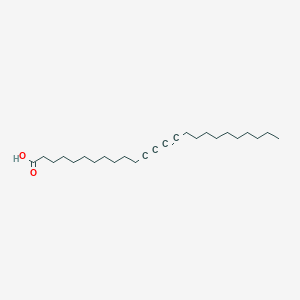
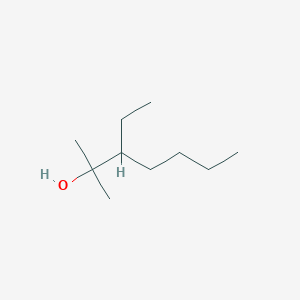
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)